molecular formula C13H15N3O4S B12203984 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 82559-38-4

2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12203984
CAS No.: 82559-38-4
M. Wt: 309.34 g/mol
InChI Key: XNSSIDBYPJEYKR-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, such as:

Uniqueness

2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects .

Properties

CAS No.

82559-38-4

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

2,6-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3O4S/c1-18-7-10-15-16-13(21-10)14-12(17)11-8(19-2)5-4-6-9(11)20-3/h4-6H,7H2,1-3H3,(H,14,16,17)

InChI Key

XNSSIDBYPJEYKR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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